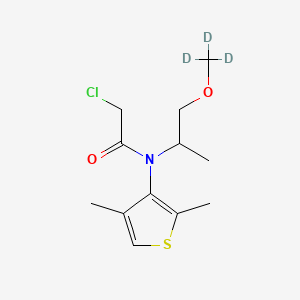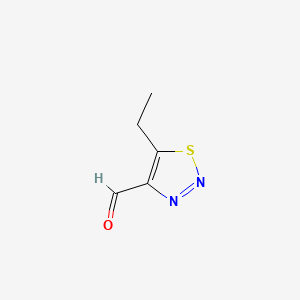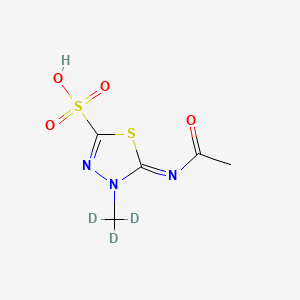
rac Practolol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac Practolol-d3” is a biochemical used for proteomics research . It has a molecular formula of C14H19D3N2O3 and a molecular weight of 269.35 .
Molecular Structure Analysis
The molecular structure of “rac Practolol-d3” is similar to that of Practolol, which is a beta-adrenergic antagonist . The molecular formula of Practolol is C14H22N2O3 , and it has a mono-isotopic mass of 266.16304258 .Physical And Chemical Properties Analysis
Practolol has a density of 1.1±0.1 g/cm3, a boiling point of 493.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 75.4±0.3 cm3, a polar surface area of 71 Å2, and a molar volume of 236.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Aromatics Research
“rac Practolol-d3” is categorized under aromatics . However, specific applications of “rac Practolol-d3” in aromatics research are not readily available from the search results. Aromatics are a key class of compounds in organic chemistry and materials science, so it’s plausible that “rac Practolol-d3” could be used in studying the properties and reactions of aromatic compounds .
Enzyme Inhibitors Research
“rac Practolol-d3” is also classified as an enzyme inhibitor . It’s known that Practolol, the non-deuterated form of “rac Practolol-d3”, is a beta-adrenergic receptor antagonist . This suggests that “rac Practolol-d3” could be used in research related to enzyme inhibition, particularly in the context of beta-adrenergic receptors .
Stable Isotopes Research
As a deuterated compound, “rac Practolol-d3” falls under the category of stable isotopes . Stable isotopes have wide applications in various fields, including mammalian research and drug metabolism studies . “rac Practolol-d3” could potentially be used in these areas to trace metabolic pathways or to study the mechanisms of drug metabolism .
Pharmaceutical Standards Research
“rac Practolol-d3” is listed as a pharmaceutical standard . Pharmaceutical standards are used in drug testing and quality control. They serve as a reference in the analysis of drug substances, excipients, drug products, and other components of pharmaceutical formulations. Therefore, “rac Practolol-d3” could be used in the development and testing of new pharmaceutical products .
Intermediates Research
“rac Practolol-d3” is also categorized as an intermediate . In the context of chemistry, an intermediate is a substance formed during a middle step of a chemical reaction between reactants and the desired product. “rac Practolol-d3” could be used as an intermediate in the synthesis of other complex compounds .
Fine Chemicals Research
Lastly, “rac Practolol-d3” is classified as a fine chemical . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry, and sold for more than $10/kg .
Wirkmechanismus
Like other beta-adrenergic antagonists, Practolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac Practolol-d3 can be achieved through a multistep process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product. The key steps in this synthesis pathway are the protection of functional groups, selective reduction, and coupling reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde-d3", "2-Amino-2-methylpropanol", "Diethyl malonate", "Benzyl bromide", "Sodium borohydride", "Sodium hydride", "Triethylamine", "Methanol", "Chloroform", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of 3,4-Dimethoxybenzaldehyde-d3 with diethyl malonate to form ethyl 3,4-dimethoxybenzylidenemalonate-d3", "Step 2: Reduction of ethyl 3,4-dimethoxybenzylidenemalonate-d3 with sodium borohydride to form ethyl 3,4-dimethoxybenzylmalonate-d3", "Step 3: Protection of ethyl 3,4-dimethoxybenzylmalonate-d3 with benzyl bromide and sodium hydride to form ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3", "Step 4: Hydrolysis of ethyl 4-(benzyloxy)-3,5-dimethoxybenzylmalonate-d3 with sulfuric acid and sodium carbonate to form 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3", "Step 5: Esterification of 4-(benzyloxy)-3,5-dimethoxybenzylmalonic acid-d3 with 2-amino-2-methylpropanol and triethylamine to form rac Practolol-d3", "Step 6: Purification of the final product using methanol and chloroform" ] } | |
CAS-Nummer |
1794795-47-3 |
Produktname |
rac Practolol-d3 |
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
269.359 |
IUPAC-Name |
2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |
InChI-Schlüssel |
DURULFYMVIFBIR-HPRDVNIFSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Synonyme |
N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



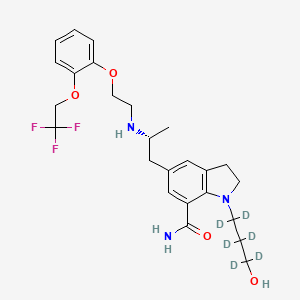
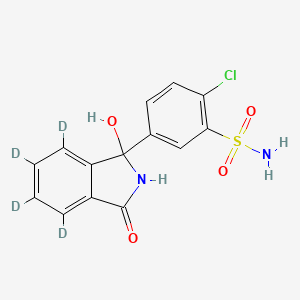
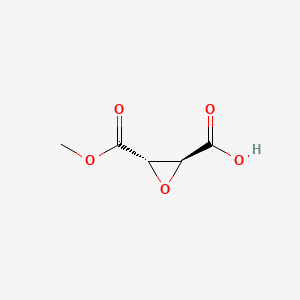
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)
